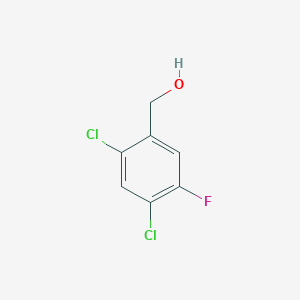
2,4-Dichloro-5-fluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluorobenzyl alcohol is a compound that is not directly discussed in the provided papers. However, related compounds and their chemical properties and reactions are described, which can provide insights into the behavior of similar halogenated benzyl alcohols. For instance, the rotational spectrum of 2,5-difluorobenzyl alcohol has been studied, indicating specific orientations of the hydroxyl group in relation to the fluorine atoms on the benzene ring .
Synthesis Analysis
The synthesis of related compounds, such as 2-(α-fluorobenzyl)benzimidazole derivatives, has been achieved by fluorination of benzylic alcohols using a specific fluorinating reagent . This suggests that similar methods could potentially be applied to synthesize 2,4-Dichloro-5-fluorobenzyl alcohol. Additionally, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic compounds, which demonstrates the reactivity of chloro-fluoro substituted aromatic compounds in creating complex structures .
Molecular Structure Analysis
The molecular structure of halogenated benzyl alcohols, such as 2,5-difluorobenzyl alcohol, has been characterized using spectroscopic methods. The hydroxyl group orientation and the presence of a hydrogen bridge between the hydroxyl hydrogen and the fluorine atom have been observed . These structural details are crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of halogenated benzyl alcohols in chemical reactions is highlighted by the synthesis of various heterocyclic compounds from 4-Chloro-2-fluoro-5-nitrobenzoic acid . Moreover, the metabolic fate of fluorobenzyl alcohols in rats has been studied, showing the formation of glycine conjugates and N-acetylcysteinyl conjugates as metabolites . This indicates that halogenated benzyl alcohols can undergo biotransformation, leading to various metabolites.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 2-(α-fluorobenzyl)benzimidazole derivatives, have been documented, including their NMR chemical shifts . This information is essential for the identification and characterization of similar compounds like 2,4-Dichloro-5-fluorobenzyl alcohol. The antibacterial properties of a thiourea derivative of a chloro-fluoro benzamide have also been reported, suggesting potential biological activities of halogenated benzyl alcohols .
Wissenschaftliche Forschungsanwendungen
Ecofriendly Synthesis and Characterization
The compound has been explored in the ecofriendly synthesis and characterization of halo-substituted benzyl alcohols, employing biotransformation techniques. This approach utilizes whole cells of Baker’s Yeast for the synthesis of aromatic alcohols, demonstrating an environmentally friendly method for generating halogenated compounds (Saharan & Joshi, 2016).
Antimicrobial Activities
Research into phosphorus-nitrogen compounds has led to the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives. These compounds have been studied for their antimicrobial activities, showing promise in the fight against both Gram-positive and Gram-negative bacteria, as well as yeast strains (Elmas et al., 2018).
Organic Synthesis Applications
2,4-Dichloro-5-fluorobenzyl alcohol is valuable as an intermediate in the synthesis of complex organic molecules. Its applications include the development of new protecting groups for alcohols, which are crucial in the synthesis of beta-mannopyranosides. These protecting groups offer stability against oxidizing conditions and are fully compatible with various deprotection strategies (Crich, Li, & Shirai, 2009).
Metabolic Fate Studies
Studies on the metabolic fate of fluorobenzyl alcohols in rats have identified major metabolites in urine, indicating the potential for 2,4-Dichloro-5-fluorobenzyl alcohol to undergo similar metabolic pathways. These findings are significant for understanding the environmental and biological impacts of halogenated compounds (Blackledge, Nicholson, & Wilson, 2003).
Synthesis and Characterization Techniques
The synthesis of 2,4-dichloro-5-fluorobenzyl alcohol and related compounds is crucial for the development of new pharmaceuticals and materials. Techniques such as diazotization and subsequent substitution reactions have been refined to produce high-purity intermediates for industrial applications, underscoring the importance of these compounds in synthetic chemistry (Guo-xi, 2004).
Safety And Hazards
The safety information for “2,4-Dichloro-5-fluorobenzyl alcohol” includes the following hazard statements: H315, H319, and H335 . These indicate that the substance may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the substance .
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAJRDFLAMNMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378842 |
Source


|
| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorobenzyl alcohol | |
CAS RN |
219765-56-7 |
Source


|
| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)









